molecular formula C17H19N5O5 B2700744 ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 893939-57-6

ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No.: B2700744
CAS No.: 893939-57-6
M. Wt: 373.369
InChI Key: MTRHJLWJFMYHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a useful research compound. Its molecular formula is C17H19N5O5 and its molecular weight is 373.369. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, with CAS number 893939-57-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O5C_{17}H_{19}N_{5}O_{5} with a molecular weight of 373.4 g/mol. The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of triazole and pyrimidine compounds often exhibit significant anticancer properties. For instance:

  • Triazole Derivatives : Compounds similar to this compound have been reported to possess cytotoxic effects against various cancer cell lines. A study found that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
CompoundCell LineIC50 (μM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BT47D27.3

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been documented. Ethyl esters containing triazole rings have demonstrated antibacterial properties against various pathogens. For example:

  • Compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Antioxidant activity is another significant aspect of many triazole derivatives. Studies have shown that these compounds can inhibit oxidative stress markers in cellular models:

  • Specific triazole derivatives exhibited high antioxidant activity by scavenging free radicals and reducing oxidative damage in various biological systems .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : They can trigger programmed cell death in malignant cells.
  • Antioxidative Mechanisms : By reducing oxidative stress in cells, these compounds help maintain cellular integrity and function.

Case Studies

Several studies have evaluated the efficacy of triazole derivatives in clinical settings:

  • A study published in the Journal of Medicinal Chemistry examined various substituted phenyl derivatives for their anticancer properties and found promising results indicating the potential for further development into therapeutic agents .

Properties

IUPAC Name

ethyl 2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c1-5-27-17(24)10(2)21-9-18-15-14(16(21)23)19-20-22(15)11-6-7-12(25-3)13(8-11)26-4/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRHJLWJFMYHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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